molecular formula C9H10BrNO2 B12332248 Ethyl 6-bromo-4-methylnicotinate

Ethyl 6-bromo-4-methylnicotinate

Cat. No.: B12332248
M. Wt: 244.08 g/mol
InChI Key: PXMWRABNXRIBLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-bromo-4-methylnicotinate is an organic compound with the molecular formula C9H10BrNO2 and a molecular weight of 244.09 g/mol . It is a derivative of nicotinic acid and features a bromine atom at the 6th position and a methyl group at the 4th position on the pyridine ring. This compound is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6-bromo-4-methylnicotinate can be synthesized through various methods. One common approach involves the bromination of 4-methylnicotinic acid followed by esterification with ethanol. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-4-methylnicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminated derivative, while coupling with a boronic acid can produce a biaryl compound .

Scientific Research Applications

Ethyl 6-bromo-4-methylnicotinate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its role in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 6-bromo-4-methylnicotinate involves its interaction with specific molecular targets. The bromine atom and ester group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and enzymatic activities, making the compound valuable in medicinal chemistry .

Comparison with Similar Compounds

Ethyl 6-bromo-4-methylnicotinate can be compared with other similar compounds such as:

This compound stands out due to its unique combination of functional groups, making it a versatile and valuable compound in various fields of research and industry.

Properties

Molecular Formula

C9H10BrNO2

Molecular Weight

244.08 g/mol

IUPAC Name

ethyl 6-bromo-4-methylpyridine-3-carboxylate

InChI

InChI=1S/C9H10BrNO2/c1-3-13-9(12)7-5-11-8(10)4-6(7)2/h4-5H,3H2,1-2H3

InChI Key

PXMWRABNXRIBLO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1C)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.